molecular formula C22H21NO3 B11235911 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide CAS No. 1147192-78-6

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B11235911
CAS No.: 1147192-78-6
M. Wt: 347.4 g/mol
InChI Key: JPXQUTDQAURBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound X , is a fascinating chemical entity with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide

This compound combines a naphthalene core with a benzodioxepin ring, making it an intriguing hybrid. Its synthesis and applications have attracted significant scientific interest.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One notable approach involves the condensation of an appropriately substituted naphthalene carboxylic acid with a benzodioxepin amine. The reaction typically occurs under mild conditions, yielding the desired compound.

Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization of reaction conditions, purification methods, and scalability ensures efficient production.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, transforming functional groups.

    Reduction: Can be selectively reduced to modify specific sites.

    Substitution: Reacts with nucleophiles or electrophiles, leading to substitution products.

    Common Reagents: Alkali metals, reducing agents, and Lewis acids.

    Major Products: Diverse derivatives with altered properties.

Scientific Research Applications

Compound X finds applications across disciplines:

    Medicine: Investigated for its potential as an antiviral, antihypertensive, and antidiabetic agent.

    Chemistry: Serves as a versatile building block for novel compounds.

    Biology: Impacts cellular processes and signaling pathways.

    Industry: Used in material science and drug development.

Mechanism of Action

The precise mechanism of Compound X remains an active area of research. It likely interacts with specific molecular targets, modulating cellular responses. Further studies are needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique benzodioxepin-naphthalene fusion. Similar compounds include:

Properties

CAS No.

1147192-78-6

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H21NO3/c1-15-12-20-21(26-11-5-10-25-20)13-17(15)14-23-22(24)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,23,24)

InChI Key

JPXQUTDQAURBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C3=CC=CC4=CC=CC=C43)OCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.